molecular formula C11H14O2 B8404189 3-(2,3-Dihydro-2-benzofuranyl) propanol

3-(2,3-Dihydro-2-benzofuranyl) propanol

Cat. No.: B8404189
M. Wt: 178.23 g/mol
InChI Key: FKSXWJMMOUAGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dihydro-2-benzofuranyl) propanol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol

InChI

InChI=1S/C11H14O2/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,10,12H,3,5,7-8H2

InChI Key

FKSXWJMMOUAGBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C21)CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2,3-Dihydrobenzofuranyl)-propanoic acid (10 g) was dissolved in ether (60 mls) added dropwise to a stirred suspension of lithium aluminum hydride (2.0 g) in ether (90 mls). The reaction temperature was maintained below 30° C. whilst under an atmosphere of nitrogen. After 3 hours water was added to destroy excess hydride. The mixture was filtered and the ether layer separated and dried over anhydrous magnesium sulphate. Removal of solvent gave an oil (8.0 g). M/e 178.0984 NMR (CDCl3) (60 MHz) δ1.65 (4H, m); 2.30-3.30 (2H, m); 3.50 (2H, t, J=6 Hz); 3.90 (1H, s), 4.65 (1H, m); 6.40-7.20 (4H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.